molecular formula C15H21NO4 B7840534 H-Asp(OBzl)-OtBu

H-Asp(OBzl)-OtBu

Cat. No.: B7840534
M. Wt: 279.33 g/mol
InChI Key: OFNHAOOUAHIECU-LBPRGKRZSA-N
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Description

“H-Asp(OBzl)-OtBu” is also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid . It is a solid compound with a molecular weight of 223.23 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da . The molecule contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³, a boiling point of 413.1±45.0 °C at 760 mmHg, and a flash point of 203.6±28.7 °C . It has 5 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHAOOUAHIECU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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